

# Application Notes and Protocols: The Use of Custodiol® in Decellularized Organ Perfusion Studies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |           |
|----------------|-----------|
| Compound Name: | Custodiol |
| Cat. No.:      | B12649038 |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

The field of tissue engineering is rapidly advancing towards the goal of creating functional, transplantable organs. A leading strategy involves the use of decellularized organs, which provide a native extracellular matrix (ECM) scaffold that retains the organ's intricate architecture and vascular network. While these scaffolds are promising, significant hurdles remain, particularly their tendency to be thrombogenic upon reperfusion with blood. Recent studies have highlighted a novel application for **Custodiol®** (Histidine-Tryptophan-Ketoglutarate, HTK) solution, traditionally used for the preservation of organs for transplantation, in improving the hemocompatibility of these decellularized scaffolds.[\[1\]](#)[\[2\]](#)[\[3\]](#)

These application notes provide a comprehensive overview of the use of **Custodiol®** in the perfusion of decellularized organs, summarizing key findings, providing detailed experimental protocols, and exploring the potential mechanisms of action.

## Core Application: Improving Hemocompatibility of Decellularized Scaffolds

A primary challenge in the clinical translation of engineered organs is the immediate blood-mediated inflammatory reaction and thrombosis that occurs when a decellularized scaffold is

reperfused. The exposed ECM components, such as collagen, can activate platelets and the coagulation cascade, leading to graft failure.

Studies have demonstrated that perfusing decellularized liver scaffolds with **Custodiol®** solution significantly enhances their hemocompatibility.[1][2][3] This perfusion has been shown to reduce the presence of proteins associated with platelet aggregation on the scaffold surface, thereby mitigating thrombotic events upon reperfusion.[3] This pre-treatment makes the scaffold a more viable platform for both *in vivo* transplantation and *ex vivo* recellularization studies.

## Quantitative Data Summary

The following tables summarize the key quantitative outcomes from studies evaluating decellularization efficacy and the proteomic changes after **Custodiol®** perfusion.

Table 1: Efficacy of a Standard Liver Decellularization Protocol

| Parameter                           | Native Liver | Decellularized Liver Scaffold | Efficacy        |
|-------------------------------------|--------------|-------------------------------|-----------------|
| DNA Content (ng/mg dry weight)      | > 2000       | < 50                          | > 97.5% removal |
| Collagen Content (μg/mg dry tissue) | 0.19 ± 0.09  | 1.82 ± 1.84                   | Enriched        |
| sGAG Content (μg/mg dry tissue)     | High         | Significantly Reduced         | Partial Loss    |

Data compiled from representative decellularization studies.[4] Note the enrichment of ECM components like collagen is due to the removal of cellular material.

Table 2: Proteomic Analysis of Decellularized Liver Scaffolds

| Protein Category                       | Control Scaffold<br>(PBS Perfusion) | Custodiol®<br>Perfused Scaffold | Implication                     |
|----------------------------------------|-------------------------------------|---------------------------------|---------------------------------|
| Platelet Aggregation-Related Proteins  | Enriched                            | Reduced                         | Improved Hemocompatibility[3]   |
| Coagulation Cascade Proteins           | Present                             | Reduced                         | Reduced Thrombogenicity[3]      |
| Core ECM Proteins (Collagens, Laminin) | Preserved                           | Preserved                       | Structural Integrity Maintained |

This table is a qualitative summary based on proteomic findings reported in the literature.[3]

## Experimental Protocols

This section details the protocols for organ decellularization and subsequent perfusion with **Custodiol®** to improve hemocompatibility.

### Protocol 1: Perfusion Decellularization of a Rat Liver

This protocol is a representative method for creating a decellularized liver scaffold.

Materials:

- Sprague-Dawley Rat (250-300g)
- Anesthesia and surgical tools
- Peristaltic pump
- Decellularization Solutions:
  - 1% Sodium Dodecyl Sulfate (SDS) in deionized water
  - 1% Triton X-100 in deionized water
- Wash Solution: Phosphate-Buffered Saline (PBS) containing antibiotics (100 U/mL penicillin-streptomycin)

- Heparinized saline

Methodology:

- Harvesting: Anesthetize the rat and perform a laparotomy to expose the liver. Cannulate the portal vein and inferior vena cava.
- Initial Washout: Perfusion the liver via the portal vein with heparinized saline at a rate of 5 mL/min for 20 minutes to flush out blood.
- Decellularization - Detergent 1 (SDS): Switch the perfusion to 1% SDS solution. Perfusion at a rate of 3-5 mL/min for 12-18 hours. The liver will gradually become pale and translucent.
- Wash: Perfusion the scaffold with PBS for 60 minutes to remove the SDS.
- Decellularization - Detergent 2 (Triton X-100): Perfusion the scaffold with 1% Triton X-100 for 60 minutes to remove any remaining cellular debris and lipids.
- Final Wash: Perform a final extensive wash by perfusing with sterile PBS for 24-48 hours to ensure complete removal of detergents.
- Verification: Confirm successful decellularization by histological analysis (H&E and DAPI staining) and DNA quantification to ensure DNA content is below 50 ng per mg of dry ECM weight.[\[2\]](#)

## Protocol 2: Custodiol® Perfusion for Enhanced Hemocompatibility

This protocol describes the post-decellularization treatment with **Custodiol®**.

Materials:

- Decellularized liver scaffold (from Protocol 1)
- **Custodiol®** HTK Solution, cooled to 4°C
- Peristaltic pump

- Sterile tubing and connectors

Methodology:

- Setup: Place the sterile decellularized liver scaffold in a sterile perfusion chamber. Connect the portal vein cannula to the peristaltic pump using sterile tubing.
- **Custodiol® Perfusion:** Perfuse the scaffold with cold (4°C) **Custodiol®** solution at a low flow rate (e.g., 1-3 mL/min) for 60-120 minutes.<sup>[2]</sup> This step replaces the PBS within the scaffold's vascular network and allows the components of **Custodiol®** to interact with the ECM.
- Storage/Use: The **Custodiol®**-perfused scaffold can then be stored in **Custodiol®** at 4°C for a short period before recellularization or transplantation experiments. This process has been shown to be a critical step to promote the preservation and extend the lifespan of the liver scaffold.<sup>[2]</sup>

## Visualizations: Workflows and Pathways

### Experimental Workflow

The following diagram illustrates the overall workflow from organ harvesting to the creation of a hemocompatible scaffold using **Custodiol®**.

[Click to download full resolution via product page](#)

Caption: Workflow for creating a hemocompatible decellularized scaffold.

## Proposed Mechanism of Action

The precise mechanisms by which **Custodiol®** improves the hemocompatibility of decellularized scaffolds are still under investigation. However, based on the known functions of its components, a plausible signaling pathway can be proposed. The key components, Histidine and Tryptophan, likely play a crucial role in stabilizing the exposed ECM proteins and masking thrombogenic sites.



[Click to download full resolution via product page](#)

Caption: Proposed mechanism for **Custodiol's** effect on ECM thrombogenicity.

Mechanism Explanation:

- Problem: After decellularization, ECM proteins like collagen and fibronectin are exposed. These proteins contain sites that can trigger platelet adhesion and activation, initiating the coagulation cascade.<sup>[5]</sup>
- **Custodiol's Role:**
  - Histidine: As a potent buffer, histidine can maintain a physiological pH at the scaffold surface, which may be crucial for maintaining the native, non-thrombogenic conformation of ECM proteins.<sup>[6]</sup> Histidine can also engage in low-affinity interactions with proteins, potentially masking some binding sites.<sup>[7][8]</sup>

- Tryptophan: This amino acid is known to stabilize protein structures.[6] It can interact with and shield exposed hydrophobic regions on proteins like collagen, which might otherwise become sites for platelet activation.[9][10]
- Outcome: By stabilizing the ECM protein conformation and masking active sites, the components of **Custodiol®** reduce the scaffold's ability to activate platelets. This leads to improved hemocompatibility and reduced thrombogenicity, a critical step towards the clinical application of bioengineered organs.[3]

## Conclusion

The application of **Custodiol®** perfusion to decellularized organ scaffolds represents a significant and innovative step in addressing the critical challenge of hemocompatibility. By leveraging a well-established and clinically approved organ preservation solution, researchers can create a more viable and less thrombogenic scaffold for tissue engineering and regenerative medicine. The protocols and data presented here provide a foundation for laboratories to incorporate this promising technique into their research workflows, accelerating the development of functional, transplantable bioengineered organs. Further research is warranted to fully elucidate the quantitative effects on ECM composition and the precise molecular interactions at play.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Liver scaffolds obtained by decellularization: A transplant perspective in liver bioengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Proteomic analysis of decellularized mice liver and kidney extracellular matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Histidine-rich glycoprotein blocks collagen-binding integrins and adhesion of endothelial cells through low-affinity interaction with  $\alpha 2$  integrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. D-Tryptophan Promotes Skin Wound Healing via Extracellular Matrix Remodeling in Normal and Diabetic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Control of extracellular matrix degradation by interferon-gamma. The tryptophan connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: The Use of Custodiol® in Decellularized Organ Perfusion Studies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12649038#application-of-custodiol-in-decellularized-organ-perfusion-studies>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)